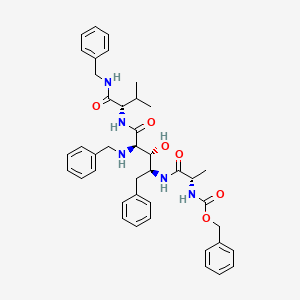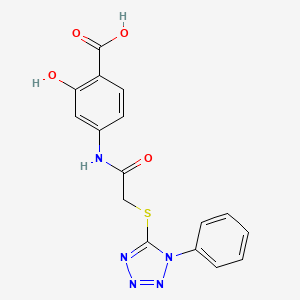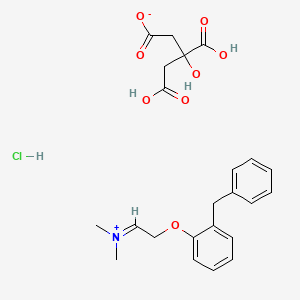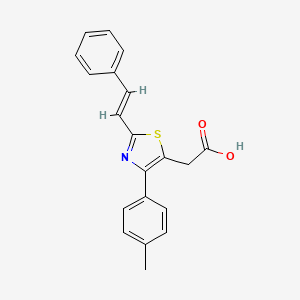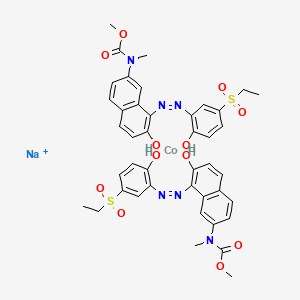
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) is a complex organometallic compound. This compound features a cobalt center coordinated with a variety of functional groups, including azo, sulfonyl, and hydroxyl groups. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) typically involves multiple steps. The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative. The resulting azo compound is then reacted with a cobalt salt under specific conditions to form the final complex. The reaction conditions usually involve controlled temperatures and pH to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the cobalt center.
Reduction: Reduction reactions can also occur, particularly affecting the azo group, which can be reduced to amines.
Substitution: The compound can participate in substitution reactions where ligands around the cobalt center are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield amine derivatives of the original compound.
科学研究应用
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism by which Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) exerts its effects involves its interaction with various molecular targets. The cobalt center can coordinate with different ligands, facilitating catalytic reactions. The azo group can participate in electron transfer processes, while the sulfonyl and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activity, DNA binding, and other cellular processes.
相似化合物的比较
Similar Compounds
- Sodium bis(methyl (8-((5-(methylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
- Sodium bis(methyl (8-((5-(propylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
Uniqueness
The uniqueness of Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulphonyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different sulfonyl substituents.
属性
CAS 编号 |
55870-93-4 |
|---|---|
分子式 |
C42H42CoN6NaO12S2+ |
分子量 |
968.9 g/mol |
IUPAC 名称 |
sodium;cobalt;methyl N-[8-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/2C21H21N3O6S.Co.Na/c2*1-4-31(28,29)15-8-10-18(25)17(12-15)22-23-20-16-11-14(24(2)21(27)30-3)7-5-13(16)6-9-19(20)26;;/h2*5-12,25-26H,4H2,1-3H3;;/q;;;+1 |
InChI 键 |
ZOOLXFRKKHDDLF-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C=C(C=C3)N(C)C(=O)OC)O.CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C=C(C=C3)N(C)C(=O)OC)O.[Na+].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


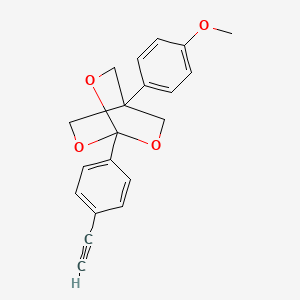
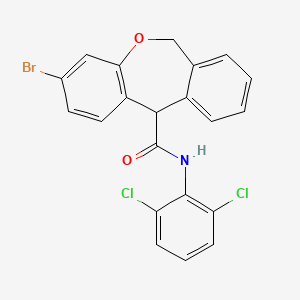
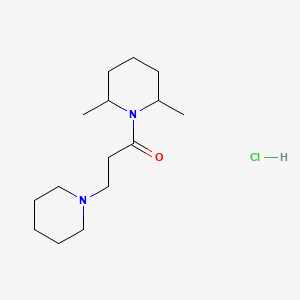
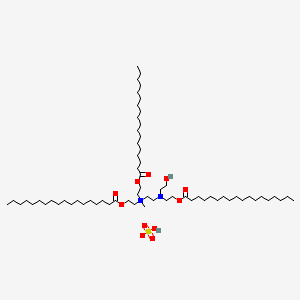
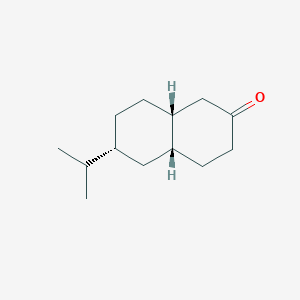
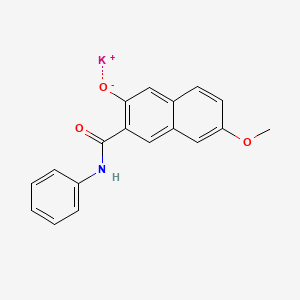
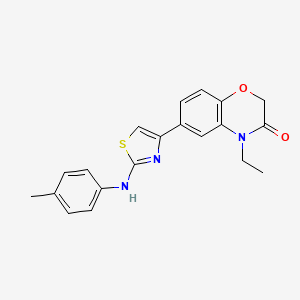

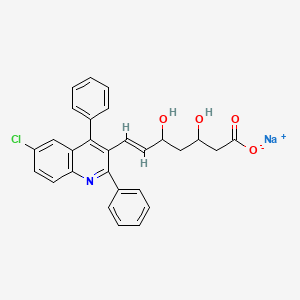
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
